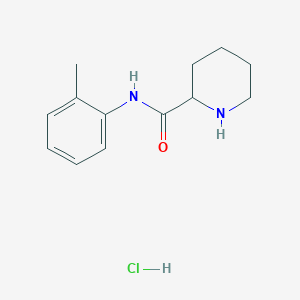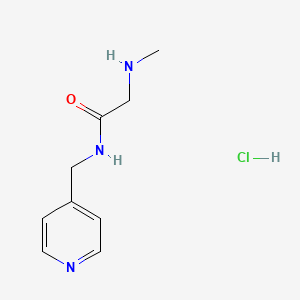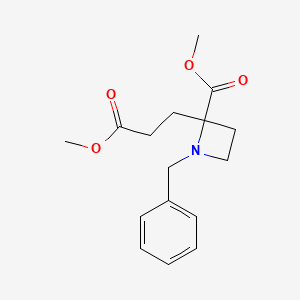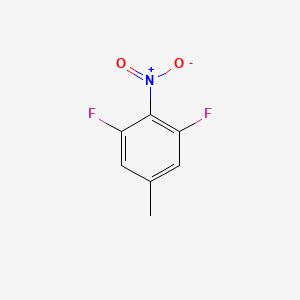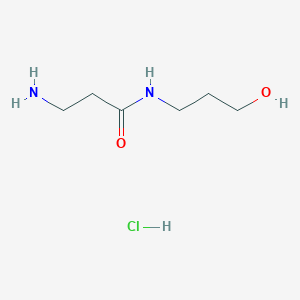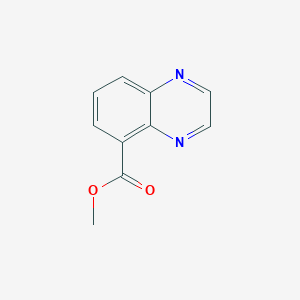
喹喔啉-5-甲酸甲酯
描述
Methyl quinoxaline-5-carboxylate is a compound with the molecular formula C10H8N2O2 . It is a light-green to pale-yellow to yellow solid . It has been identified as one of the key volatile aroma compounds in roasted almonds and roasted coffee .
Synthesis Analysis
Quinoxalines, including Methyl quinoxaline-5-carboxylate, can be synthesized through various methods. A common method is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Multicomponent reactions (MCRs) are also used in the synthesis of quinoxalines . These reactions are transformations of more than two starting materials to form a product encompassing most of the deployed atoms of the starting materials in a strict one-pot fashion .
Molecular Structure Analysis
The molecular weight of Methyl quinoxaline-5-carboxylate is 188.18 g/mol . The InChI string representation of its structure is InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 . The Canonical SMILES representation is COC(=O)C1=C2C(=CC=C1)N=CC=N2 .
Chemical Reactions Analysis
Quinoxalines, including Methyl quinoxaline-5-carboxylate, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
Methyl quinoxaline-5-carboxylate has a molecular weight of 188.18 g/mol . It has a topological polar surface area of 52.1 Ų and a complexity of 220 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 188.058577502 g/mol . It has a covalently-bonded unit count of 1 .
科学研究应用
Pharmaceutical Research
Quinoxaline derivatives are known for their pharmacological effects, including antifungal , antibacterial , antiviral , and antimicrobial properties . “Methyl quinoxaline-5-carboxylate” could be used in the synthesis of new drugs that target these areas.
Organic Synthesis
As a building block in organic chemistry, “Methyl quinoxaline-5-carboxylate” may be utilized in the synthesis of complex organic molecules, potentially leading to new materials or chemical reactions .
Material Science
Quinoxaline derivatives have been used in the development of optical devices and materials . “Methyl quinoxaline-5-carboxylate” could contribute to research in creating novel materials with specific optical properties.
Chemical Sensing
Due to their unique structure, quinoxalines can be part of sensors that detect specific chemicals or environmental conditions .
Catalysis
Quinoxalines have been involved in catalytic processes, which could mean “Methyl quinoxaline-5-carboxylate” may find use in catalysis research to improve reaction efficiencies .
Biochemical Research
Given their broad biological activities, “Methyl quinoxaline-5-carboxylate” might be used in biochemical studies to understand cellular processes or disease mechanisms .
作用机制
Target of Action
Methyl quinoxaline-5-carboxylate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with a variety of targets, including various receptors and microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some quinoxaline derivatives have been found to show moderate activity against malarial parasites .
Biochemical Pathways
Quinoxaline derivatives are known to influence a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist activity, and anti-amoebiasis activity .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological effects, depending on their specific targets and modes of action .
安全和危害
Methyl quinoxaline-5-carboxylate has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statement is P261 (avoid breathing dust, fume, mist, gas, vapors, spray) .
属性
IUPAC Name |
methyl quinoxaline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDKBKKXKEGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719260 | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinoxaline-5-carboxylate | |
CAS RN |
6924-71-6 | |
| Record name | Methyl 5-quinoxalinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl quinoxaline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl quinoxaline-5-carboxylate in the context of this research?
A1: Methyl quinoxaline-5-carboxylate serves as a key starting material in the development of a novel synthetic route for aryl aryl ketones. [] The research demonstrates its reactivity with substituted phenylboronic acids in the presence of a rhodium(I) complex catalyst. This reaction efficiently forms phenylquinoxalin-5-ylmethanone derivatives, highlighting a new method for constructing molecules with potential medicinal value. []
Q2: Could you elaborate on the reaction mechanism involving Methyl quinoxaline-5-carboxylate and its implications?
A2: While the paper doesn't delve into the precise mechanistic details, it proposes that the reaction proceeds through a rhodium chelation-assisted C-O bond activation mechanism. [] It's likely that the rhodium catalyst coordinates with both the quinoxaline nitrogen and the ester carbonyl oxygen in Methyl quinoxaline-5-carboxylate. This coordination facilitates the subsequent C-O bond cleavage and transmetalation with the phenylboronic acid, ultimately leading to the formation of the ketone product. This method offers a new approach for late-stage functionalization of complex molecules, particularly relevant in medicinal chemistry for creating diverse compound libraries. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



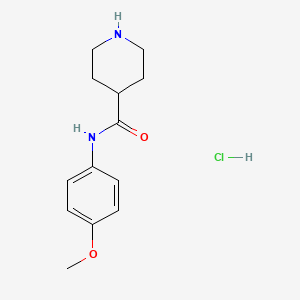



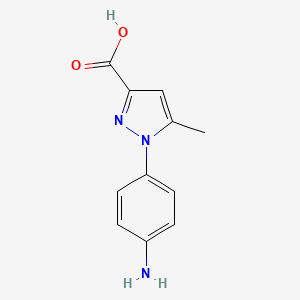
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
